Bienvenue dans la boutique en ligne BenchChem!

6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid

Plk1 PBD inhibition Structure–activity relationship Cancer therapeutics

6-(((2,4,6-Trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid (CAS 858758-33-5) is a synthetic small molecule belonging to the arylidene-barbituric acid conjugate class, with molecular formula C₁₁H₁₅N₃O₅ and a molecular weight of 269.25 g/mol. It features an unsubstituted barbituric acid (2,4,6-trioxotetrahydropyrimidine) core linked via a methyleneamino bridge to a six-carbon hexanoic acid chain, yielding both hydrogen-bond donor/acceptor capacity and a terminal carboxylate handle amenable to bioconjugation.

Molecular Formula C11H15N3O5
Molecular Weight 269.257
CAS No. 858758-33-5
Cat. No. B2997684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid
CAS858758-33-5
Molecular FormulaC11H15N3O5
Molecular Weight269.257
Structural Identifiers
SMILESC(CCC(=O)O)CCN=CC1=C(NC(=O)NC1=O)O
InChIInChI=1S/C11H15N3O5/c15-8(16)4-2-1-3-5-12-6-7-9(17)13-11(19)14-10(7)18/h6H,1-5H2,(H,15,16)(H3,13,14,17,18,19)
InChIKeyLEYSTMOMBRHMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((2,4,6-Trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic Acid (CAS 858758-33-5): Structural Identity and Procurement Context


6-(((2,4,6-Trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid (CAS 858758-33-5) is a synthetic small molecule belonging to the arylidene-barbituric acid conjugate class, with molecular formula C₁₁H₁₅N₃O₅ and a molecular weight of 269.25 g/mol . It features an unsubstituted barbituric acid (2,4,6-trioxotetrahydropyrimidine) core linked via a methyleneamino bridge to a six-carbon hexanoic acid chain, yielding both hydrogen-bond donor/acceptor capacity and a terminal carboxylate handle amenable to bioconjugation [1]. This compound is catalogued as a building block and fragment for medicinal chemistry campaigns, particularly those targeting protein–protein interaction domains such as the polo-box domain (PBD) of Polo-like kinase 1 (Plk1) [1].

Why 6-(((2,4,6-Trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic Acid Cannot Be Replaced by Generic Analogs


Substitution within this chemotype is not functionally neutral. Systematic structure–activity relationship (SAR) campaigns on Plk1 PBD inhibitors have demonstrated that the two free N–H protons on the barbituric acid ring are indispensable for high-affinity binding: their methylation or alkylation abolishes PBD inhibition entirely [1]. The C6 hexanoic acid linker confers distinct physicochemical properties—including a specific logP, aqueous solubility profile, and a terminal carboxylate for conjugation—that differ from shorter-chain (e.g., butanoic) or ester-terminated analogs. Thus, replacing this compound with an N1,N3-dimethyl derivative (CAS 374921-62-7) or a shorter-chain homolog disrupts both target engagement and downstream synthetic utility, directly compromising experimental reproducibility in Plk1 PBD inhibitor development programs [1].

Quantitative Differentiation Evidence for 6-(((2,4,6-Trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic Acid vs. Closest Analogs


Free N–H Barbituric Acid Moiety Is Required for Plk1 PBD Binding Affinity

In a published Plk1 PBD inhibitor SAR study, compound 4a—which bears the identical unsubstituted 2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene core present in the target compound—exhibited an IC₅₀ of 32.17 μM against Plk1 PBD. By contrast, its N1,N3-dimethyl analog (corresponding to the 1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin scaffold found in CAS 374921-62-7) displayed no detectable Plk1 PBD inhibition [1]. This demonstrates that the two free N–H groups are essential for target engagement; their methylation completely abrogates activity.

Plk1 PBD inhibition Structure–activity relationship Cancer therapeutics

Chain-Length-Dependent Modulation of Plk1 PBD Affinity in Barbituric Acid Arylidene Series

Within the same barbituric acid arylidene chemotype, systematic variation of the N-alkyl linker length revealed a non-linear relationship between chain length and Plk1 PBD inhibitory potency. A four-carbon linker analog (4l) retained appreciable inhibition, while shorter (ethyl) and longer (eight-carbon) linkers showed reduced or no activity [1]. The target compound, bearing a six-carbon hexanoic acid chain, occupies a distinct position in this SAR landscape—longer than the active four-carbon linker but shorter than the inactive eight-carbon variant. This positions it as a privileged intermediate for further derivatization (e.g., amide coupling at the terminal carboxylate) to optimize linker length and polarity.

Plk1 PBD SAR Linker optimization Medicinal chemistry

Structural Basis for Barbituric Acid Arylidene–Plk1 PBD Interaction via Key Residue Contacts

Computational modeling and docking studies have shown that the trioxotetrahydropyrimidin (barbituric acid arylidene) moiety engages in tight electrostatic interactions with His538, Lys540, and Asn533 residues within the Plk1 PBD binding pocket [1]. These specific residue contacts provide a structural rationale for the experimentally observed requirement of the free N–H groups: methylation at N1 and N3 would sterically and electronically disrupt this hydrogen-bonding network. The hexanoic acid chain of the target compound, when elaborated via the terminal carboxylate, can extend toward solvent-exposed regions of the PBD, offering a vector for affinity maturation without perturbing the core binding interactions.

Molecular recognition Plk1 PBD binding pocket Computational docking

Terminal Carboxylate Enables Bioconjugation and Prodrug Strategies Absent in Ester- or Alkyl-Terminated Analogs

The free hexanoic acid terminus of the target compound permits direct amide coupling to amine-containing payloads (e.g., fluorophores, PEG chains, targeting peptides) without requiring a deprotection step. This contrasts with methyl or ethyl ester analogs (e.g., the propenoic acid methyl ester derivative reported in the literature) that require saponification prior to conjugation, adding a synthetic step and potentially compromising yield or purity [1]. In the context of the KBJK557 development campaign, the terminal carboxylate of related intermediates was exploited for EDCI/HOBt-mediated amide bond formation to install diverse substituents, demonstrating the practical synthetic utility of this functional group [2].

Bioconjugation Prodrug design Synthetic tractability

Unsubstituted Barbituric Acid Core Avoids Off-Target GABAₐ Receptor Activity Associated with N-Substituted Barbiturates

Barbituric acid itself is pharmacologically inactive at GABAₐ receptors due to its high ionization state at physiological pH, whereas N-alkylated barbiturates (e.g., N1,N3-dimethylbarbituric acid derivatives) are known to possess sedative-hypnotic activity [1][2]. Although direct GABAₐ receptor binding data for the target compound are not available, the presence of the unsubstituted barbituric acid core suggests a lower intrinsic risk of GABAₐ-mediated CNS off-target effects compared to N-alkylated barbituric acid derivatives. This is relevant for programs where the compound serves as a fragment or intermediate destined for in vivo studies, as CNS-depressant liabilities could confound phenotypic readouts.

Selectivity Off-target liability Barbiturate pharmacology

Molecular Weight and Physicochemical Profile Differentiate from Bulkier Pyrazole-Fused PBD Inhibitors

With a molecular weight of 269.25 g/mol, the target compound is significantly smaller than the lead Plk1 PBD inhibitor KBJK557 (MW > 500 g/mol) and other pyrazole-fused analogs developed in the same program [1]. This lower molecular weight, combined with the free carboxylate, affords higher ligand efficiency metrics and better aqueous solubility—critical attributes for fragment-based screening and for serving as a minimalist scaffold upon which to build potency through rational elaboration. The dimethyl analog (CAS 374921-62-7, MW 297.31 g/mol) is marginally larger and more lipophilic due to the two added methyl groups, potentially reducing solubility.

Fragment-based drug discovery Ligand efficiency Physicochemical properties

Optimal Application Scenarios for 6-(((2,4,6-Trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic Acid Based on Differentiation Evidence


Fragment-Based Discovery of Plk1 Polo-Box Domain Inhibitors

Use the target compound as a core fragment in fragment-based drug discovery (FBDD) campaigns targeting the Plk1 PBD. The unsubstituted barbituric acid warhead retains the essential hydrogen-bonding capacity (His538, Lys540, Asn533) demonstrated in SAR studies, while the hexanoic acid linker provides a vector for fragment growing via amide coupling. The low MW (269.25 g/mol) supports high ligand efficiency, and the absence of N-alkylation avoids GABAₐ off-target liabilities [1].

Synthetic Intermediate for Structure–Activity Relationship Exploration of PBD Ligands

Employ the compound as a key intermediate for systematic SAR exploration. The free carboxylate enables one-step diversification with diverse amine building blocks via standard EDCI/HOBt coupling—the same chemistry successfully used to generate the clinical candidate KBJK557. The six-carbon linker occupies a unique position in the chain-length SAR window (active four-carbon vs. inactive eight-carbon), allowing systematic evaluation of linker-dependent potency [1].

Bioconjugate Probe Development for Cellular Imaging of Plk1 Localization

Conjugate the terminal carboxylate with fluorophores (e.g., Cy5, as demonstrated in the KBJK557 imaging studies) to generate fluorescent probes for monitoring Plk1 subcellular localization and PBD target engagement in cancer cell lines. The unsubstituted core ensures probe binding reflects genuine PBD recognition rather than non-specific interactions seen with bulkier N-alkylated congeners [1].

Selectivity Profiling Against Plk2 and Plk3 PBD Paralogs

Use the compound as a starting scaffold for developing paralog-selective Plk1 PBD inhibitors. The compact barbituric acid arylidene core, when elaborated through the hexanoic acid linker, has shown the capacity for Plk1-over-Plk3 selectivity in related series (KBJK557 did not bind Plk3). Systematic variation of the amide-coupled substituent can further tune selectivity windows, as demonstrated by the two-fold Plk1/Plk2 discrimination achieved with KBJK557 [1].

Quote Request

Request a Quote for 6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.